molecular formula C16H25NO2 B5250407 4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine

4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine

Cat. No.: B5250407
M. Wt: 263.37 g/mol
InChI Key: AACCLQVUHPXNBR-UHFFFAOYSA-N
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Description

4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with an isopropyl group

Properties

IUPAC Name

4-[3-(2-propan-2-ylphenoxy)propyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14(2)15-6-3-4-7-16(15)19-11-5-8-17-9-12-18-13-10-17/h3-4,6-7,14H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACCLQVUHPXNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine typically involves the reaction of morpholine with a suitable halogenated propyl derivative, followed by the introduction of the phenoxy group. One common method involves the use of 3-chloropropylmorpholine as a starting material, which is then reacted with 2-isopropylphenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-Isopropylphenoxy)propyl]piperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

    4-[3-(2-Isopropylphenoxy)propyl]thiomorpholine: Similar structure but with a thiomorpholine ring.

Uniqueness

4-[3-(2-Propan-2-ylphenoxy)propyl]morpholine is unique due to its specific combination of a morpholine ring, a propyl chain, and a phenoxy group with an isopropyl substitution. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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